PARP Enzymatic Inhibition: DR2313 vs. 3-Aminobenzamide (3-AB), DPQ, DIQ, and PND in Identical Rat Brain Nuclear Extract Assay
In the primary characterization study, DR2313 inhibited poly(ADP-ribosyl)ation in rat brain nuclear extracts with an IC50 of 0.20 μM, representing a 177-fold greater potency than 3-aminobenzamide (IC50 = 35.4 μM), a 4.8-fold improvement over DPQ (IC50 = 0.96 μM), a 14.8-fold improvement over DIQ (IC50 = 2.96 μM), and a 2.8-fold improvement over PND (IC50 = 0.56 μM) measured under identical conditions [1]. The competitive inhibition constant (Ki) for DR2313 was 0.23 μM [2].
| Evidence Dimension | PARP enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.20 μM (DR2313) |
| Comparator Or Baseline | 3-AB IC50 = 35.4 μM; DPQ IC50 = 0.96 μM; DIQ IC50 = 2.96 μM; PND IC50 = 0.56 μM |
| Quantified Difference | 177-fold more potent than 3-AB; 4.8-fold vs. DPQ; 14.8-fold vs. DIQ; 2.8-fold vs. PND |
| Conditions | Rat brain nuclear extracts; poly(ADP-ribosyl)ation assay; 30 min incubation; concentration range 0.016–16.4 μM |
Why This Matters
For procurement decisions, this head-to-head data ensures that DR2313 achieves complete PARP inhibition at sub-micromolar concentrations where legacy inhibitors like 3-AB would require high-micromolar exposures that risk off-target effects.
- [1] Nakajima H, Kakui N, Ohkuma K, Ishikawa M, Hasegawa T. J Pharmacol Exp Ther. 2005;312(2):472-481. Comparative IC50 values: DR2313 0.20 μM, 3AB 35.4 μM, PND 0.56 μM, DIQ 2.96 μM, DPQ 0.96 μM. View Source
- [2] PeptideDB DR2313 Entry. DR2313 Ki = 0.23 μM; comparative IC50 data from Nakajima et al. 2005. View Source
